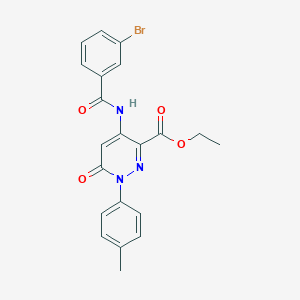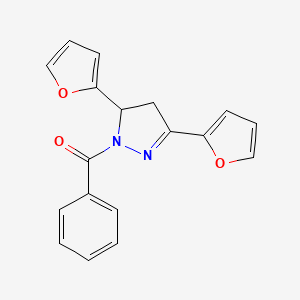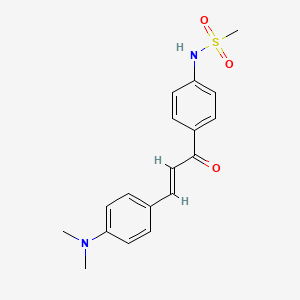
Methyl 4-(4-chlorophenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a methyl ester group attached to the 5th carbon of the pyrimidine ring, a chlorophenyl group attached to the 4th carbon, and a methoxyphenylsulfonylmethyl group attached to the 6th carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the addition of the various functional groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring provides a planar, aromatic core, while the various substituents add steric bulk and influence the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the ester could undergo hydrolysis, the aryl halide might participate in coupling reactions, and the sulfonyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings would likely result in relatively high melting and boiling points compared to aliphatic compounds of similar molecular weight .Applications De Recherche Scientifique
Ring Expansion and Rearrangement Studies
Research has explored the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one derivatives, leading to the synthesis of various compounds. These studies show how structural modifications can affect the properties and potential applications of tetrahydropyrimidine derivatives. For instance, the rearrangement of Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate into methoxy- and cyano- derivatives highlights the chemical versatility of these compounds (Bullock et al., 1972).
Docking Studies and Crystal Structure Analysis
Docking studies and crystal structure analysis provide insights into how modifications in the tetrahydropyrimidine derivatives can impact their interactions with biological targets. These studies are crucial for understanding the potential biomedical applications of these compounds. For example, the crystal structure analysis of tetrazole derivatives related to the compound offers a foundation for understanding how such compounds might interact with enzymes or receptors (Al-Hourani et al., 2015).
Polymorphism and Crystal Packing Energetics
The study of polymorphism in biologically active dihydropyrimidinium hydrochloride derivatives sheds light on the energetics associated with crystal packing. This research is pivotal for pharmaceutical applications, where polymorphism can affect drug efficacy and stability. Detailed analysis of crystal packing interactions helps in understanding the physical properties of these compounds (Panini et al., 2014).
Hydrogen Bonding in Anticonvulsant Enaminones
The study of hydrogen bonding in anticonvulsant enaminones, including derivatives of tetrahydropyrimidine, contributes to our understanding of how these compounds can be optimized for medical applications. The structural determinations highlight the role of hydrogen bonding in modulating the activity of these compounds, providing a pathway for the design of new therapeutic agents (Kubicki et al., 2000).
Antibacterial Properties and Synthesis Optimization
Research into the synthesis and antibacterial properties of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives showcases the potential of tetrahydropyrimidine derivatives in combating bacterial infections. The exploration of various synthetic pathways and the evaluation of the antibacterial efficacy of these compounds are vital for developing new antibiotics (Cieplik et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(4-chlorophenyl)-6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O6S/c1-28-14-7-9-15(10-8-14)30(26,27)11-16-17(19(24)29-2)18(23-20(25)22-16)12-3-5-13(21)6-4-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZKVDCMROAMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chlorophenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


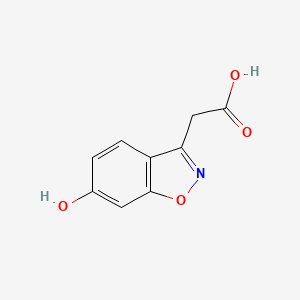
![3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649961.png)


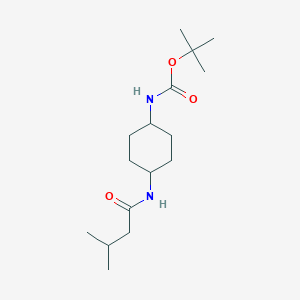
![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)
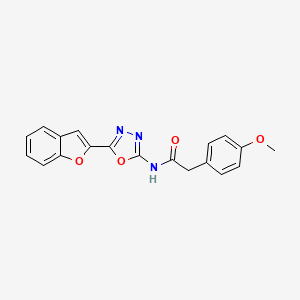
![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)

![N-butyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2649972.png)
